molecular formula C10H14N2O B2843890 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS No. 1401025-73-7

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B2843890
CAS No.: 1401025-73-7
M. Wt: 178.235
InChI Key: ZYBBJQYYWSIZCD-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Possible applications in the production of dyes, pigments, or other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as:

    Starting Materials: Precursors like substituted anilines and ketones.

    Reaction Conditions: Acidic or basic conditions, elevated temperatures, and specific catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the laboratory synthesis for larger scales, focusing on yield, purity, and cost-effectiveness. This might include:

    Batch or Continuous Processes: Depending on the scale and demand.

    Purification Techniques: Crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of more saturated derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Specific biochemical pathways relevant to its activity, such as inhibition of enzyme activity or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar structures but different substituents.

    Tetrahydroquinoline Derivatives: Compounds with variations in the saturation of the ring system.

Uniqueness

5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one might be unique in its specific substitution pattern, which could confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h5-6,8H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBBJQYYWSIZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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